3-Bromobenzo[b]thiophen-5-ol
Overview
Description
3-Bromobenzo[b]thiophen-5-ol: is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
3-Bromobenzo[b]thiophen-5-ol, a derivative of thiophene, is known to have a wide range of therapeutic properties . Thiophene and its derivatives are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse therapeutic properties .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
In a study involving similar compounds, the cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed excellent drug-like properties with no violations to lipinski, veber, and muegge filters . These properties can impact the bioavailability of the compound.
Result of Action
The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes resulted in a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast
Biochemical Analysis
Biochemical Properties
3-Bromobenzo[b]thiophen-5-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown potential antimicrobial activities, suggesting interactions with enzymes and proteins involved in bacterial and fungal growth
Cellular Effects
The compound has demonstrated effects on various types of cells and cellular processes . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is yet to be fully understood.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are yet to be fully determined . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-bromobenzo[b]thiophen-5-ol involves the electrophilic bromination of benzo[b]thiophene derivatives. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide.
- Another method involves the cyclization of 2-alkynyl thioanisoles using a convenient electrophilic cyclization methodology that utilizes sodium halides as the source of electrophilic halogens when reacted along with copper(II) sulfate .
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromobenzo[b]thiophen-5-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions to form dehalogenated products using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Copper(I) iodide and N-(2-phenylphenyl)-N’-benzyl oxalamide as catalysts.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted benzo[b]thiophenes.
Oxidation: Formation of benzo[b]thiophene-5-one.
Reduction: Formation of benzo[b]thiophene.
Scientific Research Applications
Chemistry:
- 3-Bromobenzo[b]thiophen-5-ol is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
- The compound has been studied for its potential antimicrobial properties. It has shown activity against Gram-positive bacteria and yeast, making it a candidate for the development of new antibiotics .
Medicine:
- Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties .
Industry:
- In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 3-Chlorobenzo[b]thiophen-5-ol
- 3-Iodobenzo[b]thiophen-5-ol
- 3-Fluorobenzo[b]thiophen-5-ol
Comparison:
- 3-Bromobenzo[b]thiophen-5-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s ability to participate in various chemical reactions and its interaction with biological targets .
Properties
IUPAC Name |
3-bromo-1-benzothiophen-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRHZPASURPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307637 | |
Record name | 3-Bromobenzo[b]thiophene-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101494-83-1 | |
Record name | 3-Bromobenzo[b]thiophene-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101494-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzo[b]thiophene-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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